molecular formula C8H14O2 B2872142 (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid CAS No. 2248187-75-7

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid

Cat. No.: B2872142
CAS No.: 2248187-75-7
M. Wt: 142.198
InChI Key: JVJQKSNCMISEFX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid is an organic compound characterized by its unique structure, which includes a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The reaction conditions often require careful control of temperature and pressure to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalytic systems to enhance efficiency and selectivity. The use of continuous flow reactors can also improve the scalability and safety of the process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-Methyl-3-(1-methylcyclopropyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in metabolic pathways. The cyclopropyl ring’s strain and reactivity play a crucial role in its biological activity, influencing how it interacts with these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both a cyclopropyl ring and a propanoic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R)-2-methyl-3-(1-methylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2)3-4-8/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJQKSNCMISEFX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(CC1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1(CC1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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